

Spectroscopic Profile of 3,5,5-Trimethylhexan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3,5,5-Trimethylhexan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5,5-Trimethylhexan-1-ol** (CAS No: 3452-97-9), a branched-chain primary alcohol. The information presented herein is intended to support research and development activities by providing key spectral data (NMR, IR, and MS) and standardized experimental protocols.

Chemical Structure and Properties

- IUPAC Name: **3,5,5-Trimethylhexan-1-ol**
- Synonyms: Nonylol, Isononyl alcohol
- Chemical Formula: C₉H₂₀O
- Molecular Weight: 144.25 g/mol
- Appearance: Colorless liquid
- Boiling Point: 193-194 °C
- Density: 0.824 g/mL at 25 °C

Spectroscopic Data

The following sections present the available spectroscopic data for **3,5,5-Trimethylhexan-1-ol** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.66	t	2H	-CH ₂ -OH (C1)
1.78 - 1.05	m	5H	-CH ₂ - (C2), -CH- (C3), -CH ₂ - (C4)
0.91	d	3H	-CH ₃ (on C3)
0.90	s	9H	-C(CH ₃) ₃ (on C5)

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

Detailed experimental ¹³C NMR peak assignments for **3,5,5-Trimethylhexan-1-ol** are not readily available in publicly accessible databases. For definitive structural elucidation, it is recommended to acquire a ¹³C NMR spectrum of the compound.

Infrared (IR) Spectroscopy

The following table summarizes the characteristic absorption bands from the infrared spectrum of **3,5,5-Trimethylhexan-1-ol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Broad, Strong	O-H stretch (alcohol)
2950 - 2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (CH ₂ , CH ₃)
1365	Medium	C-H bend (gem-dimethyl)
1050	Strong	C-O stretch (primary alcohol)

Source: NIST Chemistry WebBook

Mass Spectrometry (MS)

The mass spectrum of **3,5,5-Trimethylhexan-1-ol** is characterized by the following major fragments:

m/z	Relative Intensity	Assignment
57	High	[C(CH ₃) ₃] ⁺ (tert-butyl cation) - base peak
43	High	[CH(CH ₃) ₂] ⁺ or [C ₃ H ₇] ⁺
70	Medium	Loss of C ₅ H ₁₀ from molecular ion
85	Medium	Loss of C ₄ H ₉ from molecular ion
126	Low	[M-H ₂ O] ⁺
144	Very Low	[M] ⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **3,5,5-Trimethylhexan-1-ol** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-32
- Spectral Width: 0-12 ppm
- Temperature: 298 K

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Spectral Width: 0-220 ppm

- Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat **3,5,5-Trimethylhexan-1-ol** is placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

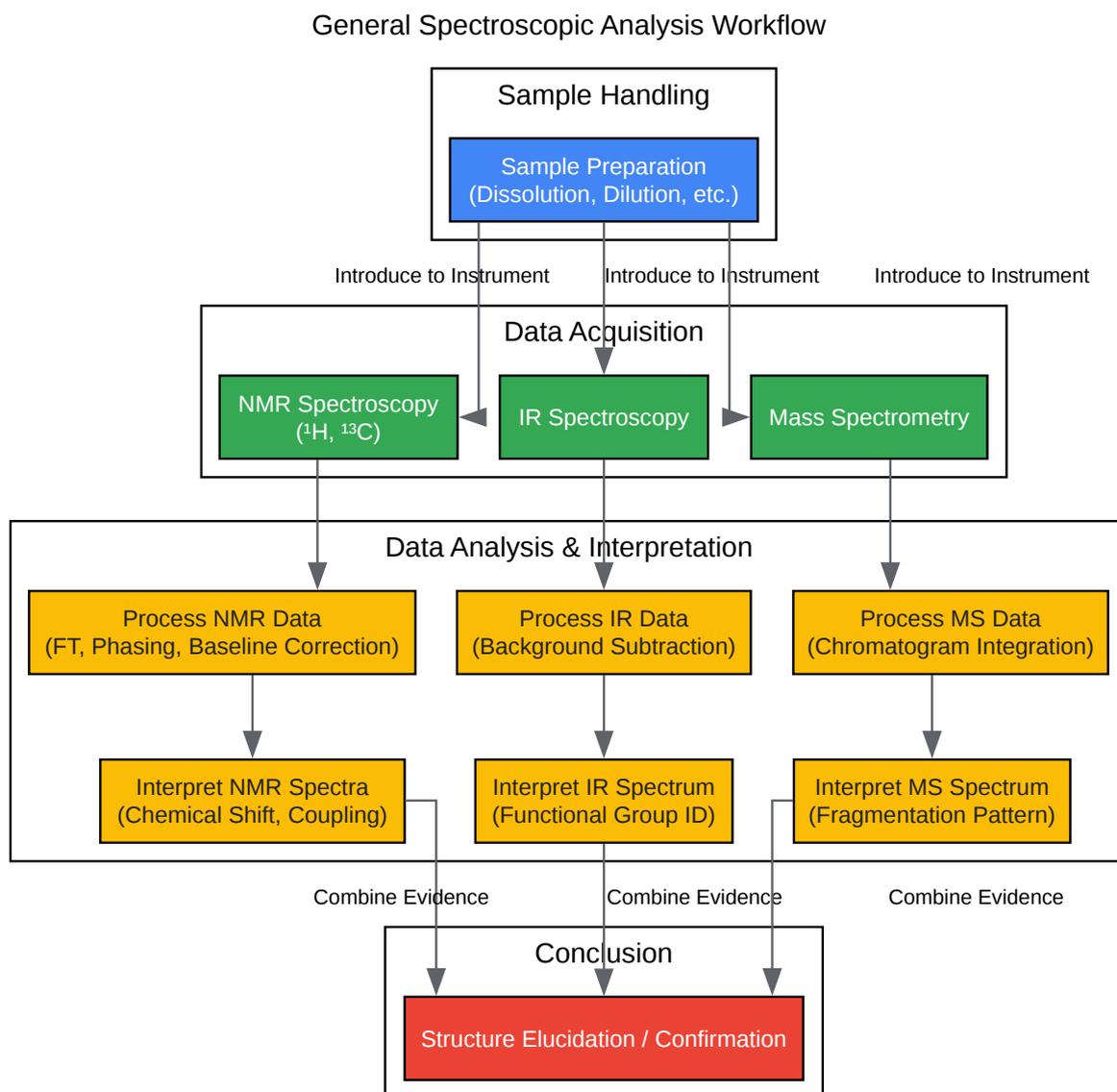
- Injection Mode: Split
- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms)
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 40-400
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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